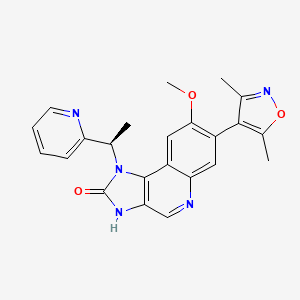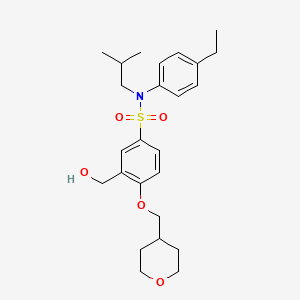
GSK2981278
Vue d'ensemble
Description
GSK-2981278 est un médicament de petite molécule développé par GlaxoSmithKline. C'est un agoniste inverse hautement puissant et sélectif du récepteur orphelin gamma lié au récepteur de l'acide rétinoïque (ROR gamma). Ce composé a été étudié pour ses applications thérapeutiques potentielles dans le traitement des maladies du système immunitaire, en particulier le psoriasis en plaques .
Mécanisme D'action
GSK2981278, also known as “ROR gamma modulator 1” or “N-(4-ethylphenyl)-3-(hydroxymethyl)-N-isobutyl-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide”, is a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ) . This compound has been under investigation for its potential in the treatment of plaque psoriasis .
Target of Action
The primary target of this compound is the retinoic acid receptor-related orphan receptor gamma (RORγ) . RORγ is a DNA-binding transcription factor and is a member of the NR1 subfamily of nuclear receptors . It is expressed in a few distinct types of immune cells and is described as the master regulator of Th17 cytokine expression .
Mode of Action
This compound acts as an inverse agonist of RORγ . It interferes with RORγ-DNA binding, leading to a reduction in the amount of RORγt bound to the il17a promoter region . This action inhibits the activation of il17a by RORγt in a dose-responsive manner .
Biochemical Pathways
This compound significantly inhibits the production of Th17 signature cytokines in multiple in vitro and human tissue-based systems . By blocking the transcriptional activity of RORγt, it leads to local suppression of cytokine expression .
Pharmacokinetics
It is known that this compound is under development for topical treatment of psoriasis This suggests that the compound is designed to be absorbed through the skin to exert its effects locally
Result of Action
The result of this compound’s action is the inhibition of the production of Th17 signature cytokines . This leads to a reduction in inflammation, which is beneficial in conditions like psoriasis . In preclinical studies, this compound showed significant efficacy in reducing skin redness and scaling, as well as decreased hyperplasia .
Action Environment
The action of this compound is influenced by the environment in which it is applied. For instance, the stratum corneum prevents penetration of large molecule weight proteins, including monoclonal antibodies . Therefore, this compound, being a small molecule, may represent an alternative topical medicine with biologic-like efficacy for patients ineligible for systemic treatments .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de GSK-2981278 implique plusieurs étapes, notamment la formation d'intermédiaires clés et les réactions de couplage finales. La voie de synthèse détaillée et les conditions de réaction sont exclusives et ne sont pas entièrement divulguées dans la littérature publique. On sait que le composé est synthétisé par une série de réactions chimiques impliquant la formation de sulfonamide, l'hydroxyméthylation et l'éthérification .
Méthodes de production industrielle
Les méthodes de production industrielle de GSK-2981278 ne sont pas disponibles publiquement. En général, ces méthodes impliqueraient l'optimisation de la voie de synthèse pour une production à grande échelle, garantissant un rendement élevé et la pureté du produit final. Cela comprendrait l'utilisation de techniques avancées telles que la chimie en flux continu et la synthèse automatisée .
Analyse Des Réactions Chimiques
Types de réactions
GSK-2981278 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe hydroxyméthyle.
Réduction : Des réactions de réduction peuvent se produire au niveau du groupe sulfonamide.
Substitution : Des réactions de substitution peuvent se produire au niveau des cycles aromatiques
Réactifs et conditions communs
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs tels que des halogènes ou des nucléophiles en conditions acides ou basiques
Produits majeurs
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de GSK-2981278. Ces dérivés peuvent avoir des propriétés pharmacologiques et des applications thérapeutiques potentielles différentes .
Applications de la recherche scientifique
Chimie : Utilisé comme composé outil pour étudier le rôle de ROR gamma dans les réactions chimiques et les voies métaboliques.
Biologie : Étudié pour ses effets sur la différenciation des cellules immunitaires et la production de cytokines.
Médecine : Exploré comme agent thérapeutique pour traiter les maladies du système immunitaire, en particulier le psoriasis en plaques.
Industrie : Applications potentielles dans le développement de nouveaux médicaments ciblant ROR gamma et les voies métaboliques associées .
Mécanisme d'action
GSK-2981278 exerce ses effets en agissant comme un agoniste inverse du récepteur orphelin gamma lié au récepteur de l'acide rétinoïque. Ce récepteur est un facteur de transcription se liant à l'ADN qui régule l'expression de divers gènes impliqués dans les réponses immunitaires. En inhibant l'activation de ROR gamma, GSK-2981278 réduit la production de cytokines pro-inflammatoires telles que l'interleukine-17 et l'interleukine-22. Cela entraîne une diminution de l'inflammation et de l'activation des cellules immunitaires, offrant des avantages thérapeutiques dans des affections comme le psoriasis en plaques .
Applications De Recherche Scientifique
Chemistry: Used as a tool compound to study the role of ROR gamma in chemical reactions and pathways.
Biology: Investigated for its effects on immune cell differentiation and cytokine production.
Medicine: Explored as a therapeutic agent for treating immune system diseases, particularly plaque psoriasis.
Industry: Potential applications in the development of new drugs targeting ROR gamma and related pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
GSK-3038548 : Un autre agoniste inverse de ROR gamma développé par GlaxoSmithKline.
GSK-3038549 : Un composé similaire avec des propriétés pharmacologiques comparables.
Unicité
GSK-2981278 est unique en raison de sa haute puissance et de sa sélectivité pour ROR gamma. Il a démontré une efficacité significative dans les études précliniques et cliniques, en particulier dans la réduction de l'inflammation cutanée et des squames chez les patients atteints de psoriasis. Comparé à d'autres composés similaires, GSK-2981278 a montré un profil de sécurité et de tolérance favorable, ce qui en fait un candidat prometteur pour un développement ultérieur .
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-3-(hydroxymethyl)-N-(2-methylpropyl)-4-(oxan-4-ylmethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO5S/c1-4-20-5-7-23(8-6-20)26(16-19(2)3)32(28,29)24-9-10-25(22(15-24)17-27)31-18-21-11-13-30-14-12-21/h5-10,15,19,21,27H,4,11-14,16-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLBRISQTJVZNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(C)C)S(=O)(=O)C2=CC(=C(C=C2)OCC3CCOCC3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1474110-21-8 | |
| Record name | GSK-2981278 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1474110218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-2981278 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16319 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GSK-2981278 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L49V5G013I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
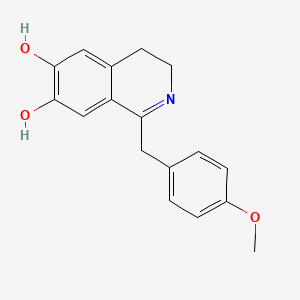

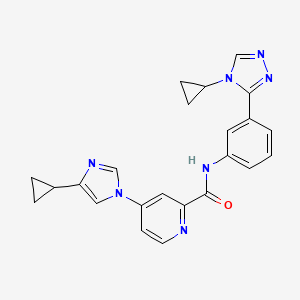

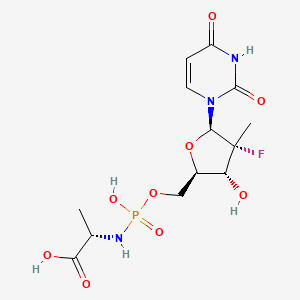
![6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide](/img/structure/B607742.png)
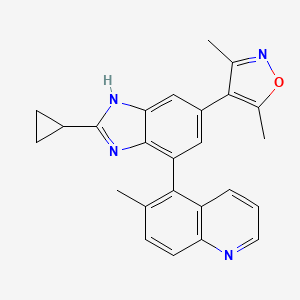
![[(2R,3R,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-4-hydroxy-4-methyl-2-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl] 2-methylpropanoate](/img/structure/B607745.png)
methyl]amino}pyrimidine-5-Carbonitrile](/img/structure/B607748.png)
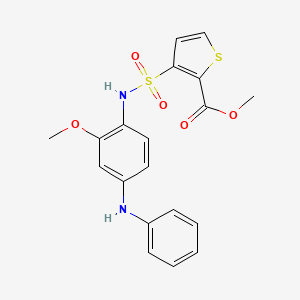
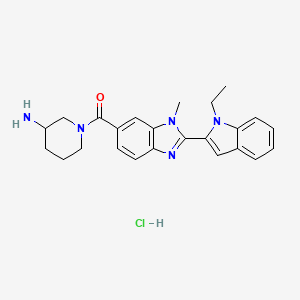
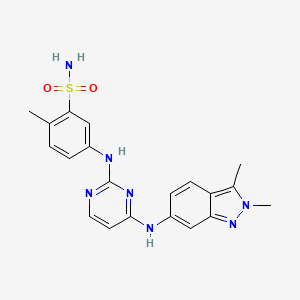
![(3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt](/img/structure/B607755.png)
